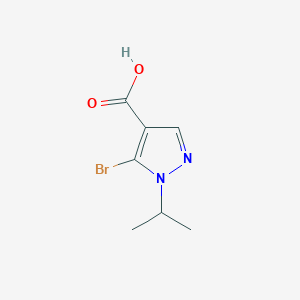

5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQACUIGGOSGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565032-98-5 | |

| Record name | 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation and Carboxylation

A common approach involves the reaction of hydrazine derivatives with maleic acid diesters or their analogs under alkaline conditions to form the pyrazole ring system with a carboxylate ester at the 4-position. For example:

- Step 1: Reaction of hydrazine derivatives (e.g., 2-hydrazinopyridine analogs) with maleic acid diesters in an alkaline alcoholic solution (sodium alkoxide in alcohol solvent, concentration 0.6–1.2 mol/L).

- Conditions: Heated to 80–90 °C with dropwise addition of maleic diester, reaction time ~30 minutes.

- Product: Formation of 3-hydroxy-1-substituted-4,5-dihydro-1H-pyrazole-5-carboxylic acid ester sodium salt.

This step is critical for constructing the pyrazole core with the carboxylate functionality in place and can be adapted to incorporate the isopropyl group at N-1 by selecting appropriate hydrazine or substituted hydrazine precursors.

Bromination of the Pyrazole Ring

The bromination at the 5-position is typically achieved by reacting the pyrazole ester intermediate with brominating agents such as phosphorus oxybromide or inorganic bromide salts.

- Method A: Using phosphorus oxybromide (POBr3) in acetonitrile solvent.

- The pyrazole sodium salt ester is dissolved in acetonitrile.

- POBr3 is added, and the mixture is heated to 80–90 °C for approximately 80 minutes.

- After reaction completion, sodium bromide by-product is filtered off, and the bromo-pyrazole ester is isolated.

- Molar Ratios: Pyrazole ester to POBr3 is typically 1:0.6 to 1:0.9.

Outcome: Efficient bromination at the 5-position with good yield and minimized by-products.

Method B: Bromination using inorganic bromide salts (e.g., sodium bromide, potassium bromide) in organic solvents.

- The pyrazole sulfonyloxy ester is reacted with bromide salts at 0–130 °C for 0.5–24 hours.

- Optimal conditions involve 20–110 °C for 1–18 hours with bromide salt amounts 0.5–3 times the molar amount of the pyrazole substrate.

- This method provides an alternative bromination route with variable brominating agents.

Hydrolysis to Carboxylic Acid

After bromination, the ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid:

- Hydrolysis conditions vary but typically involve aqueous acid or base at elevated temperatures.

- The product is purified by crystallization or filtration.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Molar Ratios | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine derivative + maleic acid diester + Na alkoxide/alcohol | 80–90 | ~30 min | Hydrazine : maleic diester = 1 : 1–1.2 | Alkaline alcoholic medium; solvent recovery by distillation |

| Bromination (POBr3 method) | Pyrazole ester + phosphorus oxybromide + acetonitrile | 80–90 | ~80 min | Pyrazole ester : POBr3 = 1 : 0.6–0.9 | Sodium bromide filtered off hot; high yield |

| Bromination (inorganic salts) | Pyrazole sulfonyloxy ester + inorganic bromide salts | 0–130 (opt. 20–110) | 0.5–24 h (opt. 1–18 h) | Bromide salt: pyrazole ester = 0.5–3 : 1 | Flexible brominating agents; longer reaction times |

| Hydrolysis to acid | Acid or base hydrolysis | Variable | Variable | - | Purification by crystallization or filtration |

Research Findings and Advantages of Methods

- The continuous reaction method using phosphorus oxybromide avoids the use of acetic acid and sodium bicarbonate, reducing by-product formation and wastewater generation, thus improving environmental friendliness and yield.

- The use of inorganic bromide salts offers flexibility in brominating agents and reaction conditions but may require longer reaction times and careful optimization of temperature and reagent ratios.

- Purification steps such as filtration and crystallization are essential to obtain high-purity this compound.

- Characterization techniques including spectroscopy and chromatography confirm the structure and purity of the final product.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and hydrolysis reactions, enabling modular derivatization.

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, forming esters useful in further coupling reactions.

-

Hydrolysis under basic conditions (e.g., LiOH) efficiently cleaves esters back to the carboxylic acid .

Amide Formation

The carboxylic acid reacts with amines to form amides, critical for bioactive molecule synthesis.

-

Amidation typically uses carbodiimide-based reagents (e.g., EDCI) or uranium salts (e.g., HATU) .

-

Products exhibit enhanced biological activity due to improved target binding .

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, forming simpler pyrazole derivatives.

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| CuO, Quinoline, 180°C | 5-Bromo-1-(propan-2-yl)-1H-pyrazole | 65% | Retains bromine for further substitution | |

| AgNO<sub>3</sub>, DMF, 120°C | Same as above | 72% | Higher efficiency with silver catalysts |

-

Decarboxylation is pivotal for synthesizing halogenated pyrazoles used in cross-coupling reactions.

Nucleophilic Substitution

The bromine atom at position 5 participates in nucleophilic substitutions, enabling diversification.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN<sub>3</sub>, DMF, 80°C | 5-Azido-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | 88% | Click chemistry precursor | |

| KSCN, EtOH, reflux | 5-Thiocyanato-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | 76% | Thiol synthesis intermediate |

-

Bromine substitution is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures.

Cross-Coupling Reactions

Suzuki-Miyaura and Ullmann couplings leverage the bromine for aryl/heteroaryl introductions.

-

Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) enable efficient Suzuki couplings with aryl boronic acids .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at position 3, guided by directing effects.

Reduction Reactions

Catalytic hydrogenation reduces the pyrazole ring or bromine under controlled conditions.

Biological Activity

Derivatives show promise in medicinal chemistry:

-

Antifungal activity : Amide derivatives inhibit Candida albicans (MIC = 2–8 µg/mL) .

-

Anticancer activity : Suzuki-coupled aryl derivatives suppress HeLa cell proliferation (IC<sub>50</sub> = 1.5–4.2 µM) .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a cornerstone in synthesizing bioactive molecules and functional materials. Experimental protocols and yields are consistent across peer-reviewed syntheses , underscoring its reliability in organic synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds, including 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, exhibit anticancer properties. These compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

Inhibitory Activity Against Enzymes

This compound has shown promise as an inhibitor of various enzymes linked to disease processes. For example, it has been tested against cyclooxygenase (COX) enzymes, which are involved in inflammatory responses and cancer progression. The inhibition of these enzymes can lead to reduced inflammation and potentially lower cancer risk .

Agricultural Chemistry

Insecticidal Applications

this compound is also being explored for its use in developing novel insecticides. Research has highlighted its utility as an intermediate in the synthesis of anthranilamide insecticides, which are effective against a variety of agricultural pests. The compound's structure allows for modifications that enhance its insecticidal properties while minimizing toxicity to non-target organisms .

Materials Science

Synthesis of Functional Materials

In materials science, this pyrazole derivative is being investigated for its role in synthesizing functional materials such as polymers and coordination compounds. Its ability to form stable complexes with metals makes it a candidate for creating new materials with specific electronic or optical properties. These materials can be used in sensors, catalysts, and electronic devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Insecticidal Efficacy

Another research effort focused on synthesizing new insecticides from this compound. Field trials demonstrated that formulations containing the pyrazole derivative provided effective control over common agricultural pests while exhibiting low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Findings

Substituent Effects :

- Alkyl vs. Aryl Groups : The isopropyl group in the target compound reduces steric hindrance compared to bulkier aryl substituents (e.g., 5-bromo-1-(4-bromophenyl) derivatives, ), enhancing its suitability for MOF synthesis ().

- Ester vs. Acid : Carboxylic acid derivatives (e.g., the target compound) exhibit lower solubility in organic solvents compared to their ester counterparts (e.g., ethyl esters in ), but they are more reactive in metal coordination ().

Reactivity in Cross-Coupling: The bromine atom at position 5 enables Suzuki-Miyaura cross-coupling reactions, similar to 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide (). Pd(OAc)₂ and CsF are optimal catalysts for such reactions.

Biological Activity :

- Pyrazole-4-carboxylic acid derivatives with aryl substituents (e.g., pyridinyl in ) show marked antiproliferative activity, while alkyl-substituted analogs (e.g., the target compound) are less studied but may offer improved metabolic stability ().

Electronic Properties: DFT studies on related brominated pyrazole derivatives (e.g., 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide) reveal strong nonlinear optical (NLO) properties due to charge transfer between substituents (). Similar behavior is anticipated for the target compound.

Biological Activity

5-Bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H9BrN2O2

- Molecular Weight : 233.07 g/mol

- CAS Number : 1565032-98-5

Anti-Cancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-cancer properties. A study highlighted its effectiveness against various cancer cell lines, with specific attention to:

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including DNA binding and kinase inhibition.

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting inflammatory mediators:

These compounds were compared against standard anti-inflammatory drugs like dexamethasone, demonstrating comparable efficacy.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. A study reported that certain derivatives exhibited strong activity against various bacterial strains:

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| E. coli | Moderate | |

| S. aureus | Significant | |

| Pseudomonas aeruginosa | Good |

The presence of specific functional groups in the structure is believed to enhance antimicrobial efficacy.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation.

- DNA Interaction : Binding to DNA can lead to disruption of replication processes in cancer cells.

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes and other inflammatory mediators, the compound reduces inflammation effectively.

Case Study 1: Anti-Cancer Efficacy

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with an observed IC50 of approximately 26 µM.

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties involved administering the compound in a carrageenan-induced paw edema model in rats. Results showed a marked reduction in paw swelling, comparable to indomethacin treatment.

Q & A

Q. How can researchers optimize the synthesis of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives, followed by bromination. Key steps include:

- Cyclization : Use reflux conditions (e.g., ethanol with hydrazine hydrate and KOH) to form the pyrazole core .

- Bromination : Introduce bromine at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

- Hydrolysis : Convert ester intermediates to carboxylic acids via basic hydrolysis (e.g., NaOH/EtOH) .

Optimization strategies include monitoring reaction progress via TLC and optimizing molar ratios of reagents to minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the isopropyl group’s methyl protons appear as a septet (~1.3–1.5 ppm), while the pyrazole ring protons resonate between 6.5–8.5 ppm .

- IR Spectroscopy : Identify functional groups like carboxylic acid (broad O–H stretch ~2500–3000 cm) and C=O (~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotopic patterns .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and spatial arrangements. For pyrazole derivatives:

- Pyrazole rings typically show planarity with bond lengths of ~1.33–1.38 Å for C–N and ~1.40 Å for C–C .

- The bromine atom’s position and orientation can be confirmed via electron density maps .

Crystallization solvents (e.g., ethanol/water mixtures) and slow evaporation techniques improve crystal quality .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance the understanding of electronic properties in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or Amsterdam Density Functional (ADF) model:

- Electrostatic Potential Maps : Visualize electron-rich regions (e.g., carboxylic acid group) for reactivity predictions .

- HOMO-LUMO Analysis : Predict charge transfer interactions; bromine’s electron-withdrawing effect lowers HOMO energy (~-6.5 eV) .

- Vibrational Frequency Matching : Validate IR spectral assignments by comparing experimental and computed frequencies .

Q. What strategies address contradictions in spectral data or crystallographic results for this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine XRD, NMR, and HRMS to resolve discrepancies. For example, unexpected NMR signals may indicate tautomeric forms, which XRD can clarify .

- Dynamic NMR Experiments : Probe temperature-dependent conformational changes (e.g., rotation of the isopropyl group) .

- Synchrotron XRD : Higher-resolution data can refine ambiguous bond parameters in crowded regions .

Q. How can researchers mitigate challenges in achieving high-purity batches for biological testing?

- Methodological Answer :

- Chromatographic Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to remove brominated byproducts .

- Quality Control : Validate purity via HPLC (≥95% area) and elemental analysis (C, H, N within ±0.4% theoretical) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors or acidic fumes .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.